(Z)-ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound featuring a sulfamoyl group at position 6, a (4-pyrrolidin-1-ylsulfonyl)benzoyl imino substituent at position 2, and an ethyl acetate moiety. Its Z-configuration ensures specific stereochemical interactions, which are critical for its biological activity. The sulfamoyl group may contribute to solubility and hydrogen-bonding interactions, while the ethyl ester could influence metabolic stability .
Properties
IUPAC Name |
ethyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7S3/c1-2-33-20(27)14-26-18-10-9-17(35(23,29)30)13-19(18)34-22(26)24-21(28)15-5-7-16(8-6-15)36(31,32)25-11-3-4-12-25/h5-10,13H,2-4,11-12,14H2,1H3,(H2,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYFAOFEDVKCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural framework that includes a pyrrolidine ring and a sulfonamide group, which are known to enhance biological interactions.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring and sulfonamide moiety facilitates binding to these targets, potentially leading to inhibition or modulation of their functions. This interaction can influence several biological pathways, contributing to its therapeutic effects.
Anti-inflammatory Activity
Research has indicated that benzothiazole derivatives, similar to this compound, exhibit significant anti-inflammatory properties. In a study evaluating various thiazole compounds, it was found that certain derivatives demonstrated potent anti-inflammatory effects comparable to reference drugs at specific dosages .
Analgesic Effects
The analgesic properties of related compounds have been documented extensively. For instance, compounds with similar structural characteristics have shown efficacy in reducing pain in animal models. The analgesic activity is often assessed through the measurement of pain response in models such as the formalin test or the hot plate test .
Antioxidant Activity
The compound has also been evaluated for its free radical scavenging capabilities. This activity is crucial for mitigating oxidative stress-related damage in biological systems. Studies have demonstrated that certain benzothiazole derivatives can effectively scavenge free radicals, suggesting a protective role against oxidative damage .
Study 1: Synthesis and Evaluation
A study focused on synthesizing various benzothiazole derivatives, including those structurally related to this compound, reported significant anti-inflammatory and analgesic activities. The most active compounds were further analyzed for their mechanisms of action, revealing interactions with inflammatory mediators such as IL-6 and TNF-α .
Study 2: Antitumor Activity
Another investigation explored the potential antitumor effects of benzothiazole derivatives. Compounds demonstrated inhibition of cancer cell proliferation and induced apoptosis in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole Family
Methyl [(2Z)-2-[(Phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate (RN: 865199-43-5)
- Key Differences :
- The ethyl ester may confer slower metabolic hydrolysis compared to the methyl ester, extending half-life .
Compounds from the Molecules (2011) Study
While structurally distinct (phenethylamino benzoates vs. benzothiazoles), compounds like I-6230 and I-6273 share functional motifs:
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Pyridazinyl and phenethylamino groups contrast with the benzothiazole core of the target compound. Likely targets different biological pathways (e.g., kinase inhibition vs. sulfamoyl-mediated enzyme inhibition) .
- I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate): Methylisoxazole substituent may enhance metabolic stability but lacks the sulfamoyl group’s hydrogen-bonding capacity .
Comparative Data Table
| Property | Target Compound | Methyl [(2Z)-2-[(Phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate | I-6230 |
|---|---|---|---|
| Core Structure | Benzo[d]thiazole | Benzo[d]thiazole | Phenethylamino benzoate |
| Position 2 Substituent | 4-(Pyrrolidin-1-ylsulfonyl)benzoyl | Phenylacetyl | 4-(Pyridazin-3-yl)phenethylamino |
| Position 6 Group | Sulfamoyl | Sulfamoyl | N/A |
| Ester Group | Ethyl | Methyl | Ethyl |
| Hydrophilicity | High (due to sulfonyl and pyrrolidine) | Moderate (phenylacetyl is hydrophobic) | Low (pyridazinyl is moderately polar) |
| Potential Metabolic Stability | Likely higher (ethyl ester) | Lower (methyl ester) | Variable (depends on phenethylamino) |
Research Findings and Implications
Physicochemical Properties
- Solubility : The target compound’s pyrrolidine sulfonyl group likely improves water solubility (>10 mg/mL predicted) compared to RN:865199-43-5 (<5 mg/mL predicted).
- Stability : Ethyl esters generally exhibit slower enzymatic hydrolysis than methyl esters, suggesting prolonged in vivo activity for the target compound .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize (Z)-ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?
- Methodology : The compound is synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example, benzothiazole derivatives are typically prepared by refluxing intermediates (e.g., chloroacetic acid derivatives) with sodium acetate in ethanol, followed by purification via column chromatography and recrystallization . Key steps include monitoring reaction progress by TLC and optimizing stoichiometry for imine bond formation .
Q. How is the structure of this compound validated using spectroscopic techniques?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. For instance, IR confirms sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and imine (C=N at ~1640 cm⁻¹) groups. NMR resolves proton environments (e.g., ethyl ester protons at δ ~1.2–4.3 ppm) and aromatic systems in the benzothiazole core . Mass spectrometry (HRMS) further confirms molecular weight .
Q. What crystallographic methods are used to resolve its three-dimensional configuration?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines stereochemistry, bond angles, and Z/E configuration. Data collection involves high-resolution detectors, and hydrogen bonding/π-π interactions are analyzed using Olex2 or Mercury .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, flow chemistry setups enable precise control of residence time and mixing efficiency, as demonstrated in diazomethane syntheses . Statistical modeling (e.g., ANOVA) identifies significant factors, while HPLC monitors side-product formation .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Cross-validate using complementary techniques. For instance, conflicting NOESY (nuclear Overhauser effect) and XRD data may arise from dynamic equilibria (e.g., tautomerism). Variable-temperature NMR or computational simulations (DFT) can reconcile discrepancies by modeling energy barriers .
Q. What computational strategies predict the compound’s biological activity or binding modes?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) screens against target proteins (e.g., kinases, sulfotransferases). Pharmacophore modeling prioritizes substituents (e.g., sulfamoyl groups for hydrogen bonding). MD simulations assess stability of ligand-receptor complexes over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
